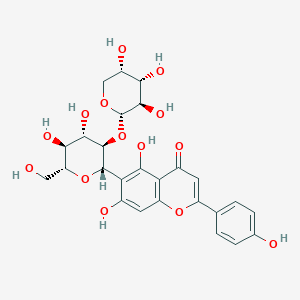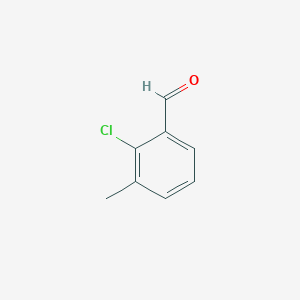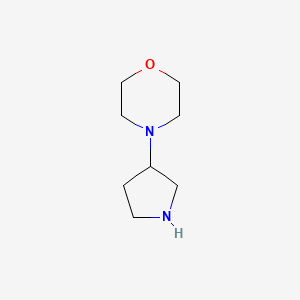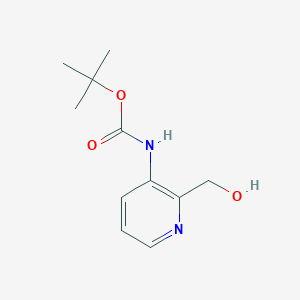
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Descripción general
Descripción
“tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” is a chemical compound with the molecular formula C11H16N2O3 . It is also known by other names such as “(3-HYDROXYMETHYL-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER” and “2-Methyl-2-propanyl [3- (hydroxymethyl)-2-pyridinyl]carbamate” among others .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a carbamate group via a hydroxymethyl group . The molecular weight of the compound is 224.26 Da .Physical and Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant. It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.87 cm/s. It has a lipophilicity Log Po/w (iLOGP) of 2.35 .Aplicaciones Científicas De Investigación
Photocatalyzed Aminations
- Photoredox-Catalyzed Cascade Reactions : tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate is utilized in a photoredox-catalyzed amination process. This method is significant for assembling 3-aminochromones under mild conditions, which are then transformed to construct diverse amino pyrimidines, broadening the applications of this photocatalyzed protocol (Wang et al., 2022).
Synthesis of Natural Product Analogues
- Synthesis of Jaspine B Intermediates : In the synthesis of natural product analogues like jaspine B, tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate plays a crucial role. Jaspine B, isolated from sponges, shows cytotoxic activity against various human carcinoma cell lines. Its synthesis from L-Serine includes several steps like esterification, Boc protection, and Corey-Fuchs reaction (Tang et al., 2014).
Novel Synthesis Methods
Lithiation and Substitution Reactions : tert-Butyl N-(pyridin-3-ylmethyl)carbamate is used in lithiation and subsequent reactions with electrophiles. These processes involve regioselective side-chain lithiation and result in various substituted derivatives (Smith et al., 2013).
Suzuki Cross-Coupling Reactions : The compound is also involved in Suzuki cross-coupling reactions, contributing to the synthesis of complex molecules such as 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde, a process optimized for excellent yield and product separation (Wang et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-6,14H,7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVAWYIIXQYNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590339 | |
| Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824429-51-8 | |
| Record name | 1,1-Dimethylethyl N-[2-(hydroxymethyl)-3-pyridinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824429-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/no-structure.png)

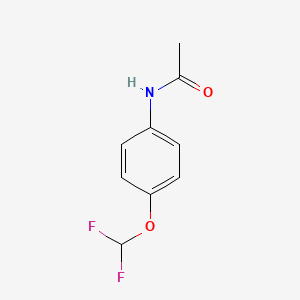

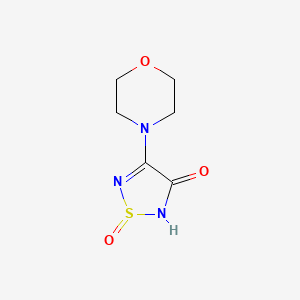


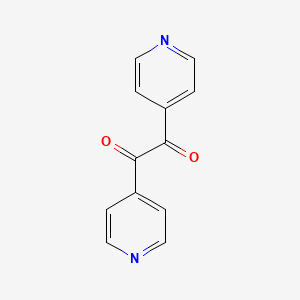
![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)
